N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide; hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 281.41 g/mol. This compound is classified under the category of benzenecarboximidamides, which are known for their diverse biological activities, including potential applications in pharmacology.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic compounds and pharmaceuticals. It is often used as a reference material in analytical chemistry and drug development.
N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide; hydrochloride belongs to the class of organic compounds known as carboximidamides. These compounds are characterized by the presence of an imidamide functional group, which contributes to their biological activity.
The synthesis of N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for monitoring progress and purity.
The molecular structure of N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide features a propoxy group attached to a benzene ring, with an imidamide functional group linked via a diethylamino ethyl chain. The structure can be represented using various notations:
CCN(CC)CCNC(=O)c1cc(O)cccc1
InChI=1S/C16H27N3O/c1-3-19(4-2)10-9-17-16(21)13-11-15(20)18-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,20)
The compound exhibits significant structural complexity due to its multiple functional groups, which contribute to its reactivity and potential biological activity.
N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide can undergo various chemical reactions:
Understanding these reactions is crucial for developing synthetic pathways for analogs or derivatives that may exhibit enhanced biological properties.
The mechanism of action for N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide involves its interaction with specific biological targets, potentially including receptors or enzymes involved in neurotransmission or metabolic pathways.
Studies suggest that compounds with similar structures may exhibit effects on ion channels or neurotransmitter systems, indicating potential applications in pharmacology.
N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide has potential applications in:
This compound exemplifies the importance of detailed chemical analysis and synthesis techniques in advancing scientific knowledge and therapeutic development.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8